![molecular formula C13H7Cl2F3N2O2 B1459284 3,6'-二氯-5-(三氟甲基)-[2,3'-联吡啶]-5'-甲酸甲酯 CAS No. 1823183-10-3](/img/structure/B1459284.png)
3,6'-二氯-5-(三氟甲基)-[2,3'-联吡啶]-5'-甲酸甲酯
描述
2,3-Dichloro-5-(trifluoromethyl)pyridine is reported as an intermediate of herbicide . It’s a key ingredient for the development of many agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine has been reported . One method involves palladium-catalyzed monoalkoxycarbonylation . Another method involves direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .Molecular Structure Analysis
The molecular formula of 2,3-Dichloro-5-(trifluoromethyl)pyridine is C6H2Cl2F3N . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
2,3-Dichloro-5-(trifluoromethyl)pyridine is known for its stability and reactivity, which makes it suitable for use in various chemical reactions . Its chloro and trifluoromethyl groups can undergo substitution reactions, cross-coupling reactions, or serve as reactive sites for further transformations .Physical And Chemical Properties Analysis
2,3-Dichloro-5-(trifluoromethyl)pyridine is a pale yellow liquid with a boiling point of 169-171°C . It is slightly soluble in water but soluble in organic solvents such as methanol, ethanol, and acetone .科学研究应用
合成路线开发
该化合物在开发药物和农用化学品关键中间体的实用且有效的合成路线中发挥了重要作用。例如,它的衍生物已用于合成多巴胺 D2 和 D3 和血清素-3 (5-HT3) 受体拮抗剂,突出了其在创建具有潜在治疗应用的化合物中的作用 (Hirokawa、Horikawa 和 Kato,2000 年)。
配体合成
它作为合成三齿配体的关键构建模块,特别是非常适合与镧系元素 (III) 阳离子络合的配体。这对包括材料科学和催化在内的各个科学领域都有影响 (Charbonnière、Weibel 和 Ziessel,2001 年)。
有机化合物稳定性
研究集中在源自或与这种化学物质相关的各种有机化合物的稳定性,特别是在高效液相色谱 (HPLC) 分析的背景下。这些研究对于了解这些化合物的保质期和适当的储存条件至关重要 (Kažoka、Krauze 和 Vilums,2007 年)。
农药合成
它的衍生物通常用于合成各种农药,展示了它在农业领域的重要性。这包括它在合成杀虫剂、除草剂和杀菌剂中的作用,这些杀虫剂、除草剂和杀菌剂对于作物保护和提高产量至关重要 (陆新新,2006 年)。
作用机制
Target of Action
It is reported to be an intermediate in the production of certain agrochemicals .
Mode of Action
It is known that the compound undergoes palladium-catalyzed monoalkoxycarbonylation .
Biochemical Pathways
It is involved in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
Its physical properties such as boiling point (80 °c/20 mmhg) and density (1549 g/mL at 25 °C) are reported .
安全和危害
未来方向
生化分析
Biochemical Properties
Methyl 3,6’-dichloro-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes involved in metabolic pathways. The nature of these interactions often involves binding to active sites or allosteric sites on enzymes, thereby modulating their activity. For instance, it has been reported to interact with enzymes involved in the synthesis of herbicides and insecticides, acting as an intermediate in these biochemical processes .
Cellular Effects
The effects of Methyl 3,6’-dichloro-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, Methyl 3,6’-dichloro-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3,6’-dichloro-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can undergo degradation over extended periods. The long-term effects on cellular function include alterations in metabolic activity and gene expression, which can persist even after the compound has been degraded .
Dosage Effects in Animal Models
The effects of Methyl 3,6’-dichloro-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage .
Metabolic Pathways
Methyl 3,6’-dichloro-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. For instance, it has been shown to participate in pathways related to the synthesis of herbicides and insecticides, where it acts as a key intermediate .
Transport and Distribution
Within cells and tissues, Methyl 3,6’-dichloro-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its overall activity and effectiveness in biochemical processes .
Subcellular Localization
The subcellular localization of Methyl 3,6’-dichloro-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate is critical for its activity and function. It is often directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall impact on cellular processes .
属性
IUPAC Name |
methyl 2-chloro-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3N2O2/c1-22-12(21)8-2-6(4-20-11(8)15)10-9(14)3-7(5-19-10)13(16,17)18/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZVMKPCFFGICZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



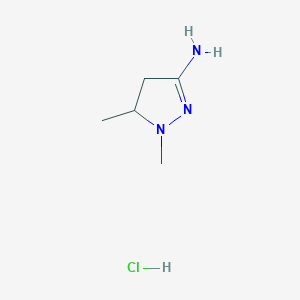

![1',3'-Dihydrospiro(cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine)-5'-carboxylic acid](/img/structure/B1459205.png)
![3-[(2-Furylmethyl)sulfonyl]pyrrolidine](/img/structure/B1459206.png)
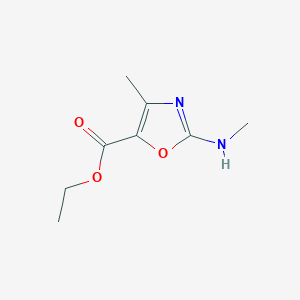

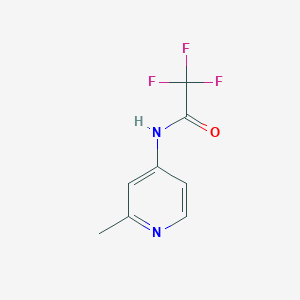
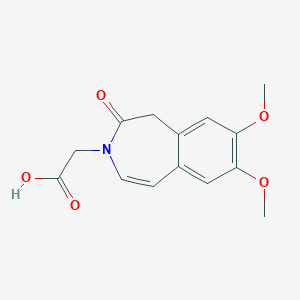
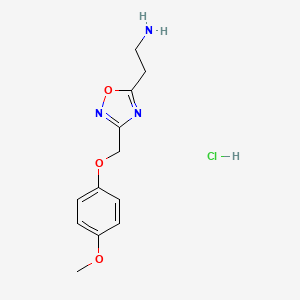
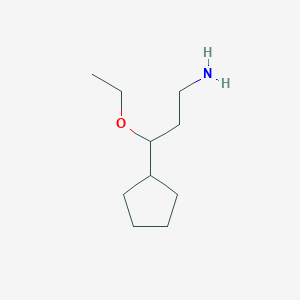
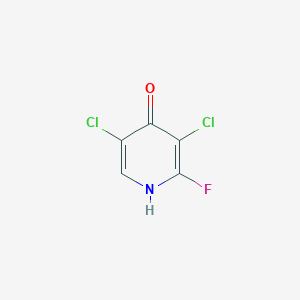
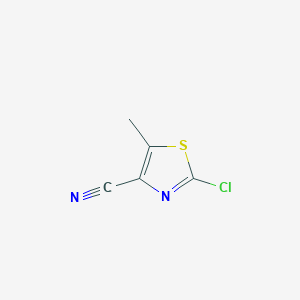

![N'-methyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B1459223.png)